endo-BCN-PEG1-alcohol endo-BCN-PEG1-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16508982
InChI: InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18)
SMILES:
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol

endo-BCN-PEG1-alcohol

CAS No.:

Cat. No.: VC16508982

Molecular Formula: C15H23NO4

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

endo-BCN-PEG1-alcohol -

Specification

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
IUPAC Name 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Standard InChI InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18)
Standard InChI Key CHJCWYYMGAJMKQ-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C2COC(=O)NCCOCCO)CCC#C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Endo-BCN-PEG1-alcohol is characterized by three distinct functional regions:

  • Bicyclo[6.1.0]non-4-yne (BCN): A strained cyclooctyne that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring cytotoxic copper catalysts .

  • Polyethylene Glycol (PEG1): A short ethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and improves pharmacokinetic profiles .

  • Terminal Alcohol Group: Provides a reactive site for esterification or etherification with carboxylic acids, amines, or other biomolecules.

The molecular formula is C₁₅H₂₃NO₄, with a molecular weight of 281.35 g/mol . The compact PEG1 spacer balances hydrophilicity and steric considerations, making it ideal for conjugating small molecules or probes to larger biomolecules.

Physicochemical Characteristics

  • Solubility: Highly soluble in water and polar organic solvents (e.g., DMSO, methanol) due to the PEG1 chain .

  • Stability: Stable at room temperature under inert conditions but sensitive to prolonged exposure to light or strong acids/bases .

  • Reactivity: The BCN group reacts selectively with azides at rates exceeding 0.1 M⁻¹s⁻¹, enabling rapid bioconjugation.

Synthesis and Purification Methods

Key Synthetic Pathways

The synthesis of endo-BCN-PEG1-alcohol typically involves multi-step organic reactions:

  • BCN Core Formation: Cyclooctyne precursors are synthesized via photochemical or thermal cyclization of diynes.

  • PEG1 Incorporation: The BCN moiety is conjugated to a monodisperse PEG1 spacer using carbodiimide-mediated coupling .

  • Alcohol Functionalization: A hydroxyl group is introduced at the terminal end via esterification or nucleophilic substitution.

Advanced techniques like microwave-assisted synthesis and continuous flow reactors have been employed to improve yield (≥75%) and purity (≥95%).

Purification and Quality Control

  • Chromatography: Reverse-phase HPLC with C18 columns separates the product from unreacted intermediates.

  • Spectroscopic Validation: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Applications in Bioconjugation and Drug Delivery

Protein and Antibody Labeling

Endo-BCN-PEG1-alcohol is widely used to label proteins with fluorescent dyes, radiotracers, or affinity tags. For example:

  • Fluorescent Probes: Azide-modified fluorophores (e.g., Cy5-azide) conjugate to BCN-PEG1-alcohol-tagged antibodies for live-cell imaging.

  • Radioisotope Tagging: ^64Cu-azide complexes enable positron emission tomography (PET) tracking of BCN-functionalized therapeutic antibodies .

Nucleic Acid Modification

The compound facilitates site-specific modifications of DNA and RNA:

  • Oligonucleotide Conjugation: Azide-terminated siRNA strands link to BCN-PEG1-alcohol for targeted delivery to hepatocytes.

  • CRISPR-Cas9 Delivery: PEG1 spacers reduce aggregation of BCN-functionalized guide RNAs, enhancing gene-editing efficiency .

Targeted Drug Delivery Systems

ApplicationMechanismOutcome
ChemotherapyBCN-PEG1-alcohol links azide-modified doxorubicin to tumor-targeting peptidesReduced off-target toxicity in murine models
Antibody-Drug Conjugates (ADCs)Conjugates anti-HER2 antibodies to monomethyl auristatin E (MMAE) via SPAACImproved serum stability vs. traditional maleimide chemistry
Nanoparticle FunctionalizationCoats liposomes with BCN-PEG1-alcohol for azide-decorated targeting ligandsEnhanced tumor accumulation in xenograft studies

Comparative Analysis with Related Compounds

Endo-BCN-PEG2-Alcohol

Endo-BCN-PEG2-alcohol (CAS 1807501-85-4) features a longer PEG2 chain, increasing hydrodynamic radius but reducing conjugation efficiency due to steric hindrance .

ParameterEndo-BCN-PEG1-AlcoholEndo-BCN-PEG2-Alcohol
PEG Units12
Molecular Weight281.35 g/mol325.4 g/mol
Azide Reaction Rate0.15 M⁻¹s⁻¹0.09 M⁻¹s⁻¹
Solubility in Water25 mg/mL35 mg/mL

Other BCN Derivatives

  • BCN-OH: Lacks the PEG spacer, limiting solubility for in vivo applications .

  • Exo-BCN-Biotin: Integrates biotin for streptavidin-based purification but exhibits higher immunogenicity.

Research Findings and Future Directions

Key Studies

  • Click Chemistry Efficiency: BCN-PEG1-alcohol achieved >90% conjugation efficiency with azide-modified bovine serum albumin (BSA) within 1 hour at 37°C.

  • In Vivo Stability: Conjugates remained intact in murine circulation for 72 hours, outperforming disulfide-linked counterparts .

Emerging Applications

  • Proteolysis-Targeting Chimeras (PROTACs): BCN-PEG1-alcohol links E3 ligase ligands to target proteins, enabling degradation of oncogenic substrates.

  • Multivalent Vaccines: Conjugates polysaccharide antigens to toll-like receptor (TLR) agonists for enhanced immune activation .

Challenges and Innovations

  • Synthetic Scalability: Current batch synthesis limits large-scale production; flow chemistry approaches are under investigation.

  • BCN Alternatives: Less strained cyclooctynes (e.g., DBCO) are being explored for slower reaction kinetics in complex matrices .

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